

Cercosporin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Cercosporin

Cat. No.: B1206596

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Introduction

Cercosporin is a naturally occurring perylenequinone pigment produced by fungi of the genus *Cercospora*.^{[1][2][3]} These fungi are plant pathogens responsible for a variety of leaf spot diseases on numerous crops.^[3] The potent photodynamic properties of **cercosporin**, which lead to the generation of reactive oxygen species (ROS) upon exposure to light, are central to its biological activity and its role in plant pathogenesis.^{[4][5]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, photodynamic activity, and biological activities of **cercosporin**, along with detailed experimental protocols for its evaluation.

Chemical Structure

Cercosporin possesses a unique and complex chemical structure. It is characterized by a perylenequinone core, which is a polycyclic aromatic hydrocarbon.^{[1][6]} A distinctive feature of its structure is a seven-membered methylenedioxy bridge, which is uncommon in natural products.^[6]

Molecular Formula: C₂₉H₂₆O₁₀^{[3][7]}

IUPAC Name: 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{4,22}.0^{18,23}]tricoso-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-

dione[3]

CAS Number: 35082-49-6[3][7]

Data Presentation

Table 1: Physicochemical Properties of Cercosporin

Property	Value	Reference(s)
Molecular Weight	534.51 g/mol	[7]
Appearance	Red solid	[7]
Melting Point	Data not consistently available	
Solubility	Soluble in DMF, DMSO, ethanol, and chloroform.[7][8] Sparingly soluble in water.[9]	[7][8][9]
UV-Vis λ_{max} (in Ethanol)	225, 269, 470 nm	[8]

Table 2: Photodynamic Properties of Cercosporin

Property	Value	Reference(s)
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.81 - 0.97	[10][11]
Mechanism	Type II (singlet oxygen) and Type I (superoxide)	[4][5]

Table 3: Biological Activities of Cercosporin

Activity Type	Organism/Cell Line	Measurement	Value	Reference(s)
Cytotoxicity (in vitro)	HeLa	CC ₅₀	241 nM	[8]
A432	CC ₅₀	282 nM	[8]	
MCF-7	CC ₅₀	174 nM	[8]	
T98G (Glioblastoma)	LD ₅₀ (PDT)	0.14 J/cm ²	[12]	
U87 (Glioblastoma)	LD ₅₀ (PDT)	0.24 J/cm ²	[12]	
MCF-7 (Breast Adenocarcinoma)	LD ₅₀ (PDT)	0.26 J/cm ²	[12]	
Antimicrobial Activity	Gram-positive bacteria	General	Active	[7]
Fungi	General	Active	[2]	

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal and antibacterial susceptibility testing.[13][14][15][16]

a. For Fungi (Yeast - based on CLSI M27):[14]

- Inoculum Preparation:
 - From a fresh culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum density.
 - Drug Dilution:
 - Prepare a stock solution of **cercosporin** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the **cercosporin** stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 μ L.
 - Inoculation and Incubation:
 - Add 100 μ L of the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
 - Incubate the plate at 35°C for 24-48 hours.
 - MIC Determination:
 - The MIC is the lowest concentration of **cercosporin** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the growth control, as determined visually or with a spectrophotometer.
- b. For Bacteria (based on CLSI M07):[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Inoculum Preparation:
 - Suspend several colonies from a fresh culture on a suitable agar medium in sterile saline or broth.
 - Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.

- Drug Dilution:
 - Prepare serial two-fold dilutions of **cercosporin** in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 μ L.
- Inoculation and Incubation:
 - Add 100 μ L of the standardized bacterial inoculum to each well.
 - Incubate the plate at 35°C for 16-20 hours in ambient air.
- MIC Determination:
 - The MIC is the lowest concentration of **cercosporin** that completely inhibits visible growth.

Assessment of Phototoxicity in Cell Culture using the MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Cell Seeding:
 - Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Incubation:
 - Treat the cells with various concentrations of **cercosporin** (prepared in appropriate cell culture medium) and incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include a solvent control.
- Irradiation:
 - Expose one set of plates to a light source with a wavelength corresponding to the absorption maximum of **cercosporin** (e.g., around 470 nm) for a specific duration to deliver a defined light dose.

- Keep a duplicate set of plates in the dark to assess dark toxicity.
- Post-Irradiation Incubation:
 - After irradiation, replace the drug-containing medium with fresh medium and incubate the cells for a further 24-48 hours.
- MTT Assay:
 - Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
 - Remove the MTT solution and add 100-150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control. The IC_{50} value is the concentration of **cercosporin** that reduces cell viability by 50% under light-exposed conditions (phototoxicity) and dark conditions (cytotoxicity).

Measurement of Singlet Oxygen Quantum Yield ($\Phi\Delta$) using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a common indirect method for quantifying singlet oxygen generation. [\[23\]](#)[\[24\]](#)[\[25\]](#)

- Reagent Preparation:
 - Prepare stock solutions of **cercosporin** (the photosensitizer), a reference photosensitizer with a known $\Phi\Delta$ (e.g., Rose Bengal or Methylene Blue), and 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., ethanol or DMF).
- Reaction Setup:

- In a quartz cuvette, mix the photosensitizer (**cercosporin** or the reference) with DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (around 415 nm) should be around 1.0.
- Irradiation and Measurement:
 - Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
 - Monitor the decrease in the absorbance of DPBF at regular time intervals.
- Data Analysis:
 - Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.
 - The singlet oxygen quantum yield of **cercosporin** ($\Phi\Delta_{\text{cerc}}$) can be calculated using the following formula: $\Phi\Delta_{\text{cerc}} = \Phi\Delta_{\text{ref}} * (k_{\text{cerc}} / k_{\text{ref}}) * (I_{\text{ref}} / I_{\text{cerc}})$ where:
 - $\Phi\Delta_{\text{ref}}$ is the singlet oxygen quantum yield of the reference photosensitizer.
 - k_{cerc} and k_{ref} are the slopes of the $\ln(\text{Abs})$ vs. time plots for **cercosporin** and the reference, respectively.
 - I_{cerc} and I_{ref} are the rates of light absorption by **cercosporin** and the reference, respectively (can be determined from the absorbance at the irradiation wavelength).

Signaling Pathways and Experimental Workflows

Photosensitization Mechanism of Cercosporin

The primary mode of action of **cercosporin** involves the generation of reactive oxygen species upon photoactivation. This process is illustrated in the following diagram.

Figure 1. Photosensitization Mechanism of Cercosporin

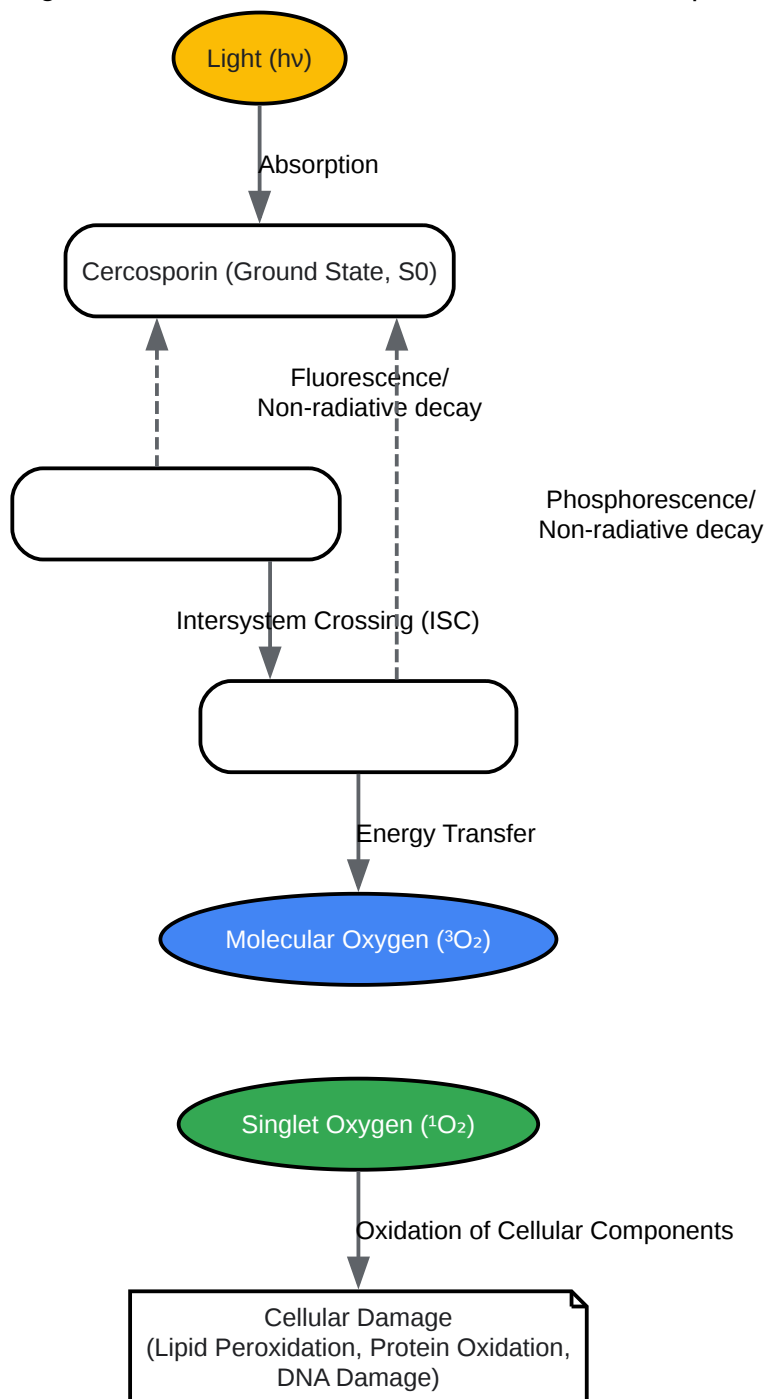
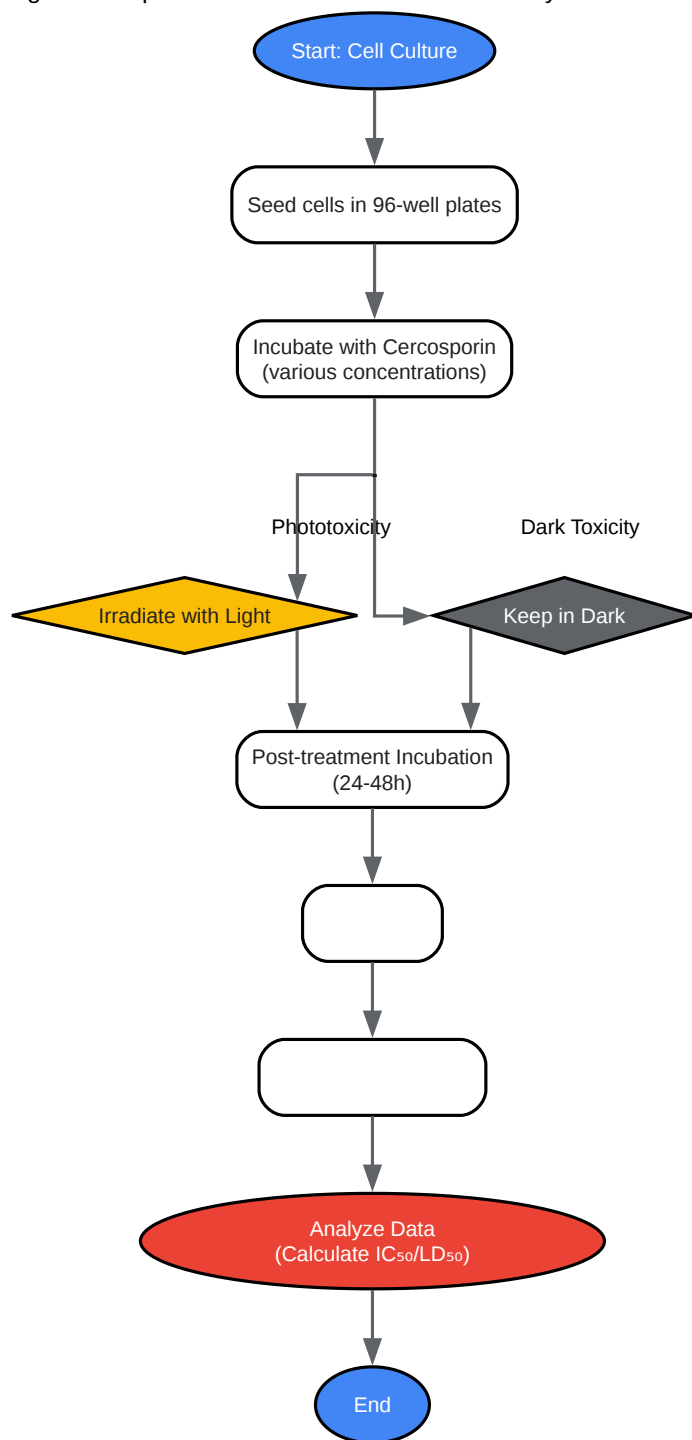


Figure 2. Experimental Workflow for Phototoxicity Assessment

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